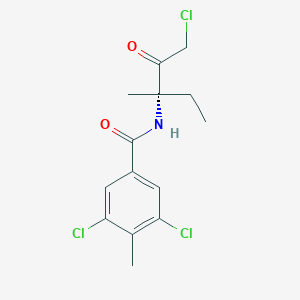
1,4-Diguanidiniumylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-diguanidiniumylbutane is dication of 1,4-diguanidinobutane arising from deprotonation of both guanidino groups; major species at pH 7.3. It is a conjugate acid of a 1,4-diguanidinobutane.
Aplicaciones Científicas De Investigación
Electrochemical Behavior and Product Formation
The electrochemical behavior of 1,4-dihalobutanes, including compounds related to 1,4-Diguanidiniumylbutane, was studied using cyclic voltammetry and controlled-potential electrolysis. This research revealed a variety of products like cyclobutane, n-butane, and others, depending on the specific compound and potential used (Pritts & Peters, 1995).
DNA-Protein Cross-Linking
1,2,3,4-diepoxybutane (DEB), a related compound, was shown to form DNA-protein cross-links (DPCs), which are significant in understanding its biological activity. This study provides insights into the proteins that form covalent DPCs in human cells (Michaelson-Richie et al., 2010).
Asymmetric Reduction in Synthesis
The asymmetric reduction of 1,4-diphenylbutane-1,4-dione, a structurally similar compound, was achieved using various reducing agents and chiral reagents. This research contributes to synthetic chemistry, especially in creating chiral molecules (Periasamy, Seenivasaperumal, & Rao, 2003).
Microbubble Size Isolation
Studies on microbubbles used in ultrasound imaging and drug delivery explored the isolation of specific size fractions, such as 1-4 µm diameter microbubbles. This research is relevant to optimizing the performance of microbubbles in various biomedical applications (Feshitan, Chen, Kwan, & Borden, 2009).
Complexation with Pillar[5]arenes
Research on the complexation of 1,4-dihalobutanes with pillar[5]arenes showed that dispersive interactions dominate the stability of these complexes. This study is important for understanding molecular interactions in supramolecular chemistry (Shu et al., 2012).
Chemical Modification in Polymer Science
The chemical modification of 1,4-polydienes by di(alkyl or aryl)phosphates was investigated, leading to various phosphate adducts. This research contributes to the field of polymer science, particularly in modifying polydiene materials (Derouet, Morvan, & Brosse, 2001).
Agmatine Metabolism in Fungi
The biosynthesis and degradation of agmatine in the fungus Panus tigrinus were studied, revealing multiple pathways of arginine catabolism. This research is significant in understanding nitrogen metabolism in fungi (Boldt, Miersch, & Reinbothe, 1971).
Propiedades
Nombre del producto |
1,4-Diguanidiniumylbutane |
|---|---|
Fórmula molecular |
C6H18N6+2 |
Peso molecular |
174.25 g/mol |
Nombre IUPAC |
diaminomethylidene-[4-(diaminomethylideneazaniumyl)butyl]azanium |
InChI |
InChI=1S/C6H16N6/c7-5(8)11-3-1-2-4-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12)/p+2 |
Clave InChI |
HGMDNMBBCKDWTQ-UHFFFAOYSA-P |
SMILES canónico |
C(CC[NH+]=C(N)N)C[NH+]=C(N)N |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



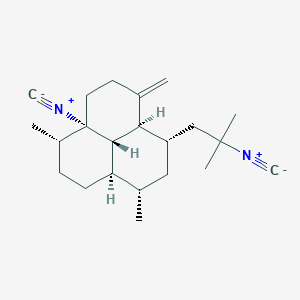
![octahydropyrrolo[3,4-C]pyrrole](/img/structure/B1259266.png)
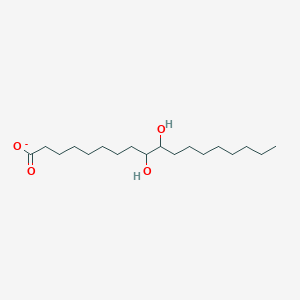
![[3H]dehydroepiandrosterone sulfate](/img/structure/B1259268.png)
![N-(4-bromo-2-methylphenyl)-4-[(1-methyl-2-oxo-4-quinolinyl)oxy]butanamide](/img/structure/B1259270.png)
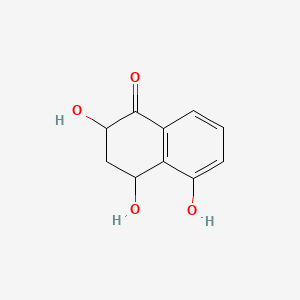
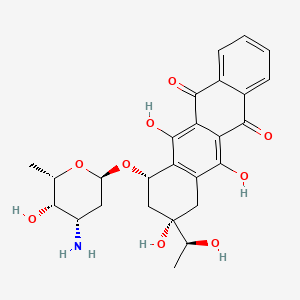


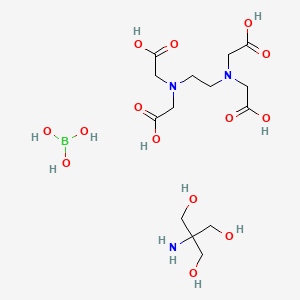

![(2R,3Z,5S,8R,9S,10S,13S,14S,17S)-3-[(Z)-[(2R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-ylidene]hydrazinylidene]-2,10,13,17-tetramethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1259280.png)
